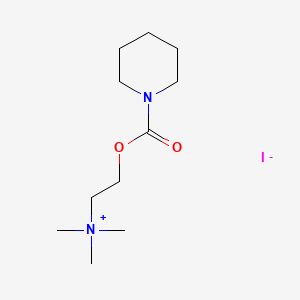
1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide typically involves the esterification of 1-Piperidinecarboxylic acid with 2-(trimethylammonio)ethanol in the presence of an iodide source. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings .
化学反应分析
Types of Reactions
1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ammonium groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The piperidine ring and ester group play crucial roles in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Pipecolinic acid:
Piperidine derivatives: Various substituted piperidines with different pharmacological activities.
Uniqueness
1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide is unique due to its combination of a piperidine ring with an ester and ammonium group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
生物活性
1-Piperidinecarboxylic acid, 2-(trimethylammonio)ethyl ester, iodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological systems, making it a subject of interest in pharmacological research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₈N₂O₂I
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : It has been tested against various bacterial strains.
- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
- Neuroprotective Effects : Its structural properties may confer protective effects in neurodegenerative conditions.
Antimicrobial Activity
The antimicrobial properties of the compound have been evaluated against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|
| Escherichia coli (G-) | 15 |
| Klebsiella pneumoniae (G-) | 12 |
| Staphylococcus aureus (G+) | 20 |
These findings indicate that the compound demonstrates significant antibacterial activity, particularly against Staphylococcus aureus.
Antitumor Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results are detailed below:
| Cell Line | IC₅₀ (µM) | Type of Cancer |
|---|---|---|
| MCF7 | 5.0 | Breast Cancer |
| A549 | 7.5 | Lung Adenocarcinoma |
| HL-60 | 3.0 | Leukemia |
The compound exhibited the highest potency against HL-60 leukemia cells, suggesting its potential as an anticancer agent.
Neuroprotective Effects
Research has indicated that the compound may possess neuroprotective properties. A study conducted on neuronal cell cultures showed that treatment with the compound resulted in a significant reduction in apoptosis induced by oxidative stress. The protective effect was quantified as follows:
- Cell Viability Increase : Up to 40% compared to control groups under oxidative stress conditions.
Case Studies and Research Findings
Several case studies have highlighted the diverse applications and effects of this compound:
- Case Study on Antimicrobial Efficacy :
- Antitumor Research :
- Neuroprotection :
属性
CAS 编号 |
64046-21-5 |
|---|---|
分子式 |
C11H23IN2O2 |
分子量 |
342.22 g/mol |
IUPAC 名称 |
trimethyl-[2-(piperidine-1-carbonyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C11H23N2O2.HI/c1-13(2,3)9-10-15-11(14)12-7-5-4-6-8-12;/h4-10H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
BLYJOIMLAOFTNI-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCOC(=O)N1CCCCC1.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















